molecular formula C12H21NO4 B11724177 (4S)-4-Cyclohexylmethyl-L-glutamic acid

(4S)-4-Cyclohexylmethyl-L-glutamic acid

Cat. No.: B11724177
M. Wt: 243.30 g/mol
InChI Key: MXSQZJNEEHYKAD-UWVGGRQHSA-N
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Description

(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a protected amino acid derivative with a cyclohexylmethyl halide, followed by deprotection and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The cyclohexylmethyl group in (2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(2S,4S)-2-amino-4-(cyclohexylmethyl)pentanedioic acid

InChI

InChI=1S/C12H21NO4/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8/h8-10H,1-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1

InChI Key

MXSQZJNEEHYKAD-UWVGGRQHSA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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